2-cyano-3-(1H-indol-4-yl)propanamide
CAS No.:
Cat. No.: VC13397371
Molecular Formula: C12H11N3O
Molecular Weight: 213.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H11N3O |
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Molecular Weight | 213.23 g/mol |
IUPAC Name | 2-cyano-3-(1H-indol-4-yl)propanamide |
Standard InChI | InChI=1S/C12H11N3O/c13-7-9(12(14)16)6-8-2-1-3-11-10(8)4-5-15-11/h1-5,9,15H,6H2,(H2,14,16) |
Standard InChI Key | COOBKZDQKZLUIQ-UHFFFAOYSA-N |
SMILES | C1=CC(=C2C=CNC2=C1)CC(C#N)C(=O)N |
Canonical SMILES | C1=CC(=C2C=CNC2=C1)CC(C#N)C(=O)N |
Introduction
Structural Characterization and Nomenclature
2-Cyano-3-(1H-indol-4-yl)propanamide belongs to the class of indole derivatives featuring a cyano group at the C2 position and a propanamide side chain. Its IUPAC name is N-(2-cyano-1-oxo-3-(1H-indol-4-yl)propyl)amide, with a molecular formula of and a molecular weight of 213.24 g/mol. The indole moiety contributes aromaticity and π-π stacking potential, while the cyano group enhances electrophilicity, making it reactive in nucleophilic substitution reactions .
Synthetic Pathways
General Synthesis Strategies
The synthesis of indole-based cyanoamides typically involves multi-step routes:
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Indole Functionalization: Bromination or formylation at the C4 position of indole precursors using reagents like bromosuccinimide (NBS) or Vilsmeier-Haack reagents .
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Side Chain Introduction: A Michael addition or alkylation reaction attaches the propanamide-cyano group. For example, reacting 4-indolecarboxaldehyde with cyanoacetamide under basic conditions (e.g., piperidine in ethanol) yields the target compound via Knoevenagel condensation .
Example Reaction:
Industrial-Scale Optimization
Industrial methods prioritize yield and purity through:
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Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.
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Catalysis: Palladium catalysts facilitate coupling reactions, while Lewis acids (e.g., ZnCl) improve regioselectivity .
Biological Activity and Mechanisms
Enzyme Inhibition
Indole derivatives are known to inhibit kinases and proteases. The cyanoamide group in analogous compounds binds to ATP pockets in kinases (e.g., CDK2, IC = 0.28 μM) , while the indole moiety interacts with hydrophobic enzyme domains .
Comparative Analysis with Structural Analogs
Compound | Structure | Biological Activity |
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2-Cyano-3-(1H-indol-5-yl)propanamide | Indole C5 substitution | Moderate kinase inhibition |
2-Cyano-3-(benzimidazol-4-yl)propanamide | Benzimidazole core | High antiviral activity |
This compound | Indole C4 substitution | Theoretical high specificity |
The C4 substitution in 2-cyano-3-(1H-indol-4-yl)propanamide may enhance steric interactions with target proteins compared to C5 analogs .
Challenges and Future Directions
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Synthetic Scalability: Improving yields beyond laboratory-scale syntheses.
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Target Validation: Identifying specific biological targets through proteomic screening.
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Safety Optimization: Reducing cyanide release via prodrug strategies.
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